
4-Chloro-6-iodopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively, on the pyridine ring, along with a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-pyridinecarboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination at the 6 position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-iodopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and coupled aromatic compounds.
Scientific Research Applications
4-Chloro-6-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing catalytic processes.
Comparison with Similar Compounds
- 4-Chloro-2-pyridinecarboxylic acid
- 6-Iodo-2-pyridinecarboxylic acid
- 4-Iodo-2-pyridinecarboxylic acid
Uniqueness: 4-Chloro-6-iodopyridine-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in synthetic chemistry and material science.
Properties
Molecular Formula |
C6H3ClINO2 |
|---|---|
Molecular Weight |
283.45 g/mol |
IUPAC Name |
4-chloro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
InChI Key |
FHRVPFRUYRDYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


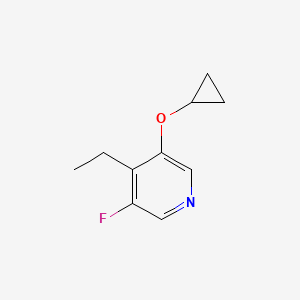


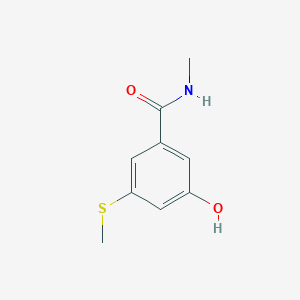
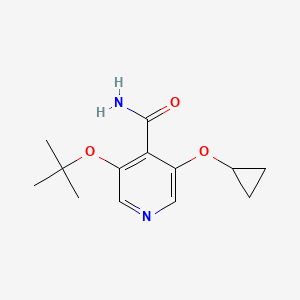
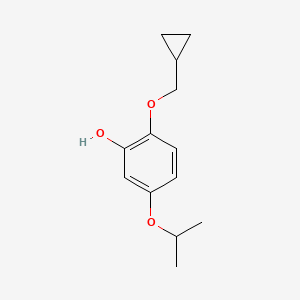
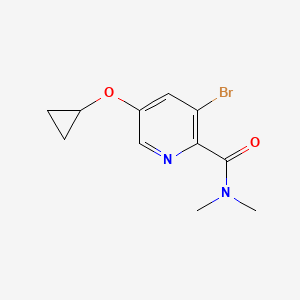
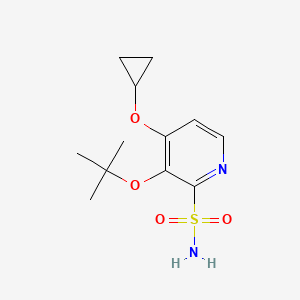
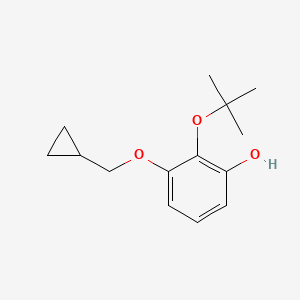
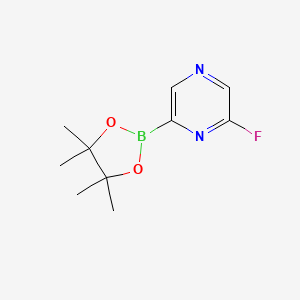

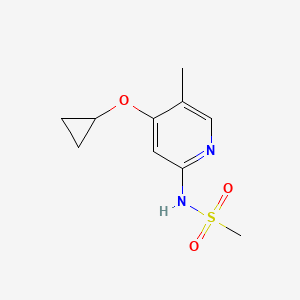

![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)
